molecular formula C15H8N2O3 B5288634 3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE

3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE

Cat. No.: B5288634
M. Wt: 264.23 g/mol
InChI Key: SXLXVBUANMHTQU-UHFFFAOYSA-N
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Description

3-Nitrodibenzo[b,f]oxepin-1-yl cyanide is a complex organic compound characterized by its unique structure, which includes a nitro group, a dibenzo[b,f]oxepin core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrodibenzo[b,f]oxepin-1-yl cyanide typically involves the reaction of 3-nitrodibenzo[b,f]oxepin with cyanide sources under specific conditions. One common method involves the use of boron trifluoride etherate (BF3·OEt2) as a catalyst in the presence of aldehydes . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Nitrodibenzo[b,f]oxepin-1-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can react with the cyanide group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-nitrodibenzo[b,f]oxepin-1-yl cyanide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . The nitro and cyanide groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitrodibenzo[b,f]oxepin-1-yl cyanide is unique due to the presence of both nitro and cyanide groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-nitrobenzo[b][1]benzoxepine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O3/c16-9-11-7-12(17(18)19)8-15-13(11)6-5-10-3-1-2-4-14(10)20-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLXVBUANMHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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